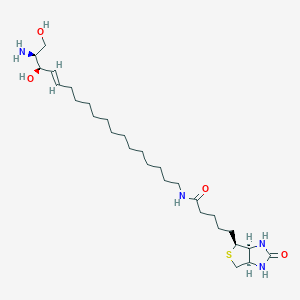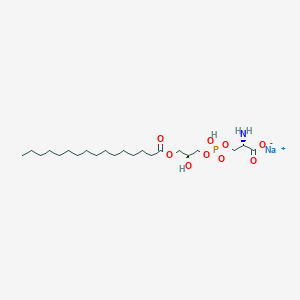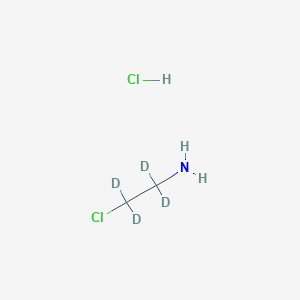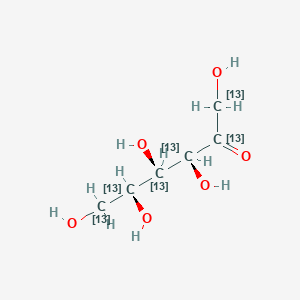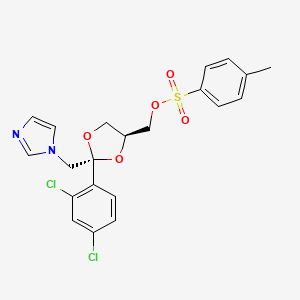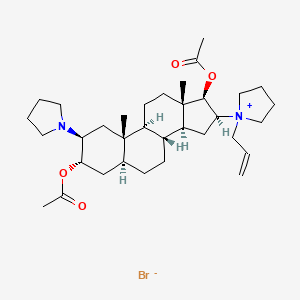
2-吡咯烷基-3-乙酰去吗啡林溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide" appears to be a novel or highly specific compound that might not have extensive direct research available in public databases. The information provided henceforth draws on general principles and related compounds to infer possible synthesis routes, molecular structure analyses, chemical reactions, and properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and coupling reactions. For example, the synthesis of pyrrolidine derivatives can involve intermolecular [2+2]-photocycloaddition and subsequent cyclization or rearrangement steps, which may offer insights into potential synthetic routes for the compound of interest (Petz et al., 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations are commonly employed. For instance, the structural behavior of pyrrole 2,5-diamides has been explored to understand anion binding and signal changes upon deprotonation, which could be analogous to functional groups in "2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide" (Camiolo et al., 2003).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds, stability, and solubility, are dictated by the molecular structure. Bromination reactions and interactions with halides, for example, are critical in synthesizing and modifying pyrrolidine and pyridine derivatives, as demonstrated in various studies (Zheng et al., 2015).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. The crystal and molecular structure of related compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provides insights into potential intermolecular interactions and stability considerations (Rodi et al., 2013).
Chemical Properties Analysis
Chemical properties are often studied through reactions under various conditions, exploring the compound's behavior in different chemical environments. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives offer a perspective on the chemical versatility and reactivity of pyrrolidine-based compounds, which may be relevant (Nguyen & Dai, 2023).
科学研究应用
合成和化学性质
- 合成和抗惊厥活性:一些新的苯并呋喃杂环,包括与吡咯烷结构相关的化合物,已显示出抗惊厥和抗炎活性。这些化合物是使用可适用于合成 2-吡咯烷基-3-乙酰去吗啡林溴化物的方法合成的 (Dawood 等人,2006 年)。
- 制备罗库溴铵的新方法:一项研究描述了一种有效途径,用于制备与罗库溴铵(一种肌肉松弛剂)密切相关的关键中间体。该方法有可能适用于合成 2-吡咯烷基-3-乙酰去吗啡林溴化物 (Wu 等人,2017 年)。
生物和医学研究
- 胆碱酯酶抑制剂研究:制备了一系列苯甲基 (2S)-2-(芳基氨基甲酰基)吡咯烷-1-羧酸酯,它们与吡咯烷衍生物具有相似的结构,并测试了它们抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力。这些化合物可以作为 2-吡咯烷基-3-乙酰去吗啡林溴化物生物活性的模型 (Pizova 等人,2017 年)。
- 抗菌和抗真菌特性:已发现吡咯烷生物碱(例如从青霉菌中提取的生物碱)具有抗真菌和抗菌活性。对这些生物碱的研究可以深入了解 2-吡咯烷基-3-乙酰去吗啡林溴化物的潜在抗菌应用 (Tsuda 等人,2005 年)。
属性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMGVJLZFIUKGN-PWXDFCLTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide | |
CAS RN |
1190105-66-8 |
Source


|
| Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190105-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


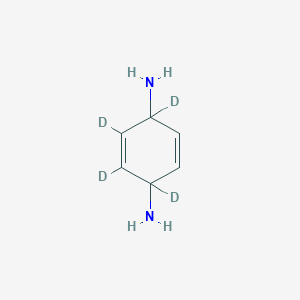
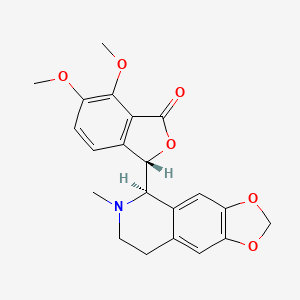
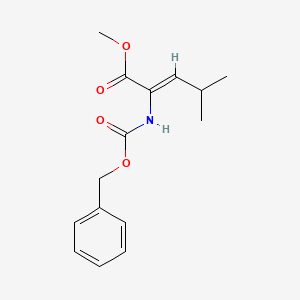
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
